For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6,7,8-Tetrahydroquinoline (THQ), a heterocyclic organic compound with applications in pharmaceuticals and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties and experimental determination of this compound.
Chemical Identity and Structure
5,6,7,8-Tetrahydroquinoline, with the molecular formula C₉H₁₁N, is characterized by a bicyclic structure where a pyridine (B92270) ring is fused to a cyclohexene (B86901) ring.[1] It is a colorless to yellow, oily liquid with a pungent odor.[1][2][3]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 5,6,7,8-tetrahydroquinoline[4] |
| CAS Number | 10500-57-9[2][3][5] |
| Molecular Formula | C₉H₁₁N[1][2][4] |
| Molecular Weight | 133.19 g/mol [1][2][4] |
| Canonical SMILES | C1CCC2=C(C1)C=CC=N2[4] |
| InChI Key | YQDGQEKUTLYWJU-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
The physicochemical properties of 5,6,7,8-Tetrahydroquinoline are crucial for its handling, application, and in the design of synthetic routes or formulations.
Table 2: Quantitative Physicochemical Data
| Property | Value |
| Physical State | Liquid[1][6] |
| Appearance | Colorless to yellow, clear liquid[1][2][6] |
| Boiling Point | 218-222 °C[1][7], 238 °C[2][3] |
| Density | 1.03 g/mL at 25 °C[8], 1.08 g/cm³[2][3] |
| Specific Gravity (20/20) | 1.03[6][7] |
| Refractive Index (n20/D) | 1.54 - 1.545[2][7][8] |
| pKa (Predicted) | 6.30 ± 0.20[2][3] |
| Solubility | Slightly soluble in water.[1][7] Soluble in most organic solvents, including Chloroform (Slightly), DMSO (Sparingly), and Methanol (Slightly).[1][2][3] |
| Flash Point | 86 °C[6][7], 90 °C[2] |
| Storage Conditions | Room temperature, under an inert atmosphere, in a cool and dark place is recommended.[2][6] It is noted to be air sensitive.[6] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols applicable to 5,6,7,8-Tetrahydroquinoline.
The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.
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Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure :
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A small amount (a few milliliters) of 5,6,7,8-Tetrahydroquinoline is placed into the small test tube.
-
The capillary tube is placed inside the test tube with the open end submerged in the liquid.
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The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in a Thiele tube containing heating oil, ensuring the heat is applied to the side arm.
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The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed once a continuous stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]
-
A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.
-
Apparatus : Pycnometer of a known volume, analytical balance, and a thermostated water bath.
-
Procedure :
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with 5,6,7,8-Tetrahydroquinoline and placed in a thermostated water bath until it reaches thermal equilibrium.
-
The volume is adjusted precisely to the pycnometer's calibration mark.
-
The exterior of the pycnometer is carefully dried and it is weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
An Abbe refractometer is a standard instrument for measuring the refractive index of liquids.
-
Apparatus : Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp).
-
Procedure :
-
The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of 5,6,7,8-Tetrahydroquinoline are placed on the prism surface.
-
The prisms are closed and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the crosshairs.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
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The shake-flask method is a classical technique for determining the solubility of a substance in a solvent.
-
Apparatus : Erlenmeyer flasks with stoppers, a mechanical shaker, a thermostated bath, and an analytical method for quantification (e.g., UV-Vis spectroscopy or HPLC).
-
Procedure :
-
An excess amount of 5,6,7,8-Tetrahydroquinoline is added to a known volume of water in a flask.
-
The flask is sealed and agitated in a thermostated shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The solution is allowed to stand to permit the separation of the undissolved compound.
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A sample of the clear, saturated supernatant is carefully withdrawn.
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The concentration of 5,6,7,8-Tetrahydroquinoline in the aqueous sample is determined using a suitable analytical technique.
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NMR spectroscopy is used for the structural elucidation of 5,6,7,8-Tetrahydroquinoline.
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7] Tetramethylsilane (TMS) can be added as an internal standard.[7]
-
Acquisition : ¹H and ¹³C NMR spectra are acquired on a spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.[7]
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
-
Sample Preparation : For a liquid sample like 5,6,7,8-Tetrahydroquinoline, a thin film can be prepared between two IR-transparent salt plates (e.g., NaCl or KBr).[10] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.[1]
-
Acquisition : A background spectrum is first collected, followed by the spectrum of the sample. The instrument records the absorbance or transmittance of infrared radiation as a function of wavenumber.
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction : The liquid sample can be introduced directly via a liquid inlet system or through a gas chromatograph (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for generating ions.
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are detected, providing information about the molecular weight and structure.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid organic compound like 5,6,7,8-Tetrahydroquinoline.
This guide provides foundational knowledge and standardized methodologies for the physicochemical characterization of 5,6,7,8-Tetrahydroquinoline. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for research and development activities.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Boiling Points - Procedure [jove.com]
- 10. m.youtube.com [m.youtube.com]
